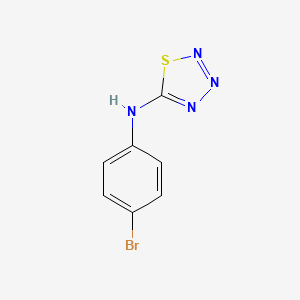![molecular formula C9H18ClNO B2751631 (1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanamine;hydrochloride CAS No. 2248400-42-0](/img/structure/B2751631.png)
(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl and a molecular weight of 191.7 g/mol. It is a hydrochloride salt of (1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanamine, which is a bicyclic compound containing an oxirane ring (epoxide) and an amine group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the compound 1-methyl-6-oxabicyclo[3.2.1]octane as the starting material.
Epoxidation: The starting material undergoes epoxidation to form the oxirane ring.
Amination: The epoxide is then subjected to amination to introduce the amine group, resulting in (1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanamine.
Formation of Hydrochloride Salt: The free amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes, ensuring proper reaction conditions, and optimizing yields. The process may include the use of catalysts and specific reaction conditions to achieve high purity and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the epoxide ring.
Reduction: Reduction reactions can be performed on the amine group.
Substitution: Substitution reactions can occur at the epoxide ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Oxidation of the epoxide ring can lead to the formation of diols or other oxygen-containing compounds.
Reduction Products: Reduction of the amine group can result in the formation of amines with different degrees of saturation.
Substitution Products: Substitution reactions can yield a variety of products depending on the reagents and conditions used.
Scientific Research Applications
(1-Methyl-6-oxabicyclo[32
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound may be used in biological studies to understand the interactions of epoxides and amines with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanamine;hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the context of its use.
Comparison with Similar Compounds
6-oxabicyclo[3.2.1]octan-1-yl)methanamine hydrochloride: Similar structure but different position of the amine group.
6-oxabicyclo[3.2.1]octan-5-yl)methanamine: Similar structure but without the methyl group.
Uniqueness: (1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanamine;hydrochloride is unique due to the presence of the methyl group at the 1-position, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(1-methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-8-3-2-4-9(5-8,6-10)11-7-8;/h2-7,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNZJSJQDFZSIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1)(OC2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-ethyl 2-(2-((4-oxo-4H-chromene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/new.no-structure.jpg)
![8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B2751549.png)
![N-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1-BENZYLPIPERIDIN-4-AMINE](/img/structure/B2751553.png)


![4-{6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2751558.png)

![2-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B2751561.png)

![2-(2-chloro-6-fluorophenyl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2751564.png)

![Tert-butyl 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate](/img/structure/B2751567.png)


